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Compound of Interest

Compound Name:
E-3-(METHYL PHENYL

AMINO)-2-PROPENAL

Cat. No.: B023326 Get Quote

In-Depth Technical Guide: E-3-(METHYL PHENYL
AMINO)-2-PROPENAL
For Researchers, Scientists, and Drug Development Professionals

Abstract
This technical guide provides a comprehensive overview of the chemical and physical

properties of E-3-(METHYL PHENYL AMINO)-2-PROPENAL, an enaminone of interest in

organic synthesis and drug discovery. This document consolidates its fundamental

physicochemical characteristics, provides a detailed experimental protocol for its synthesis, and

explores its potential role in drug development based on the broader class of enaminones. The

guide is intended to serve as a valuable resource for researchers and professionals engaged in

medicinal chemistry and novel therapeutic agent development.

Chemical Identity and Properties
E-3-(METHYL PHENYL AMINO)-2-PROPENAL, also known as (2E)-3-(Methylphenylamino)-2-

propenal, is a member of the enaminone class of compounds, characterized by a conjugated

system of an amine, a carbon-carbon double bond, and a carbonyl group. This structural motif

imparts unique reactivity, making it a versatile building block in organic synthesis.
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Quantitative Data Summary
The key physicochemical properties of E-3-(METHYL PHENYL AMINO)-2-PROPENAL are

summarized in the table below for easy reference.

Property Value Source(s)

Molecular Formula C₁₀H₁₁NO --INVALID-LINK--[1]

Molecular Weight 161.20 g/mol --INVALID-LINK--[1]

CAS Number 34900-01-1, 14189-82-3 --INVALID-LINK--[1]

Appearance Yellow to very dark brown solid --INVALID-LINK--

Melting Point 166 °C (decomposes) --INVALID-LINK--[2]

Boiling Point 255.6 °C at 760 mmHg --INVALID-LINK--[2]

Density 1.064 g/cm³ --INVALID-LINK--[2]

Solubility
Chloroform (Slightly), Ethyl

Acetate (Very Slightly)
--INVALID-LINK--[2]

Storage
2-8°C, under inert gas

(Nitrogen or Argon)
--INVALID-LINK--[2]

Spectral Data
While specific spectral data is not readily available in public databases, PubChem indicates the

existence of FTIR and 13C NMR spectra for this compound.[1] Researchers are advised to

consult specialized spectral databases or perform their own analyses for detailed

characterization.

Experimental Protocols: Synthesis
A reported method for the preparation of 3-(N-methyl-N-phenyl)aminoacrolein involves the

reaction of tetramethoxypropane with N-methylaniline.[3] This approach is advantageous as it

avoids the use of more costly and hazardous reagents such as N-methylformanilide and

triphosgene.[3]
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Detailed Synthesis Method
The following protocol is adapted from the disclosed patent literature.[3]

Materials:

Tetramethoxypropane

N-methylaniline

Dilute Hydrochloric Acid (20% mass fraction)

Toluene

Caustic Soda Solution (Sodium Hydroxide solution)

Saturated Salt Solution (Brine)

Procedure:

To a reaction flask, add tetramethoxypropane and N-methylaniline in a molar ratio of

approximately 1:0.95.

Stir the mixture for 10 minutes at ambient temperature.

Slowly add dilute hydrochloric acid dropwise, ensuring the temperature does not exceed 30

°C.

After the complete addition of hydrochloric acid, continue stirring for 2.5 hours at a

temperature of 24-26 °C.

Add toluene to the reaction mixture.

Neutralize the mixture by the dropwise addition of a caustic soda solution to a pH of 6-7,

while maintaining the temperature below 30 °C.

Allow the mixture to stand and separate into layers.

Extract the aqueous layer with toluene.
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Combine the organic layers and wash three times with a saturated salt solution.

After separation of the layers, recover the solvent from the organic layer under reduced

pressure.

Collect the distillate at 60-70 °C under a vacuum of 40 mmHg to obtain the final product.

Role in Drug Development and Signaling Pathways
While specific signaling pathways for E-3-(METHYL PHENYL AMINO)-2-PROPENAL have not

been elucidated, its classification as an enaminone places it within a class of compounds with

significant potential in drug development. Enaminones are recognized as versatile

pharmacophores and synthetic intermediates.[4][5]

The conjugated amine-alkene-carbonyl system provides multiple reactive sites, allowing for

both nucleophilic and electrophilic interactions. This reactivity makes enaminones valuable

precursors for the synthesis of a wide array of heterocyclic compounds, which are prevalent in

many biologically active molecules.

Potential Therapeutic Applications of Enaminone
Derivatives
Research on various enaminone analogs has revealed a broad spectrum of pharmacological

activities, including:

Antiviral

Anti-inflammatory

Antitumor and Anticancer

Anticonvulsant[4][5]

The mechanism of action for these activities is diverse and depends on the specific molecular

structure of the enaminone derivative. For instance, some enaminones have been investigated

as potential modulators of multidrug resistance (MDR).[4]
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Synthetic Utility in Medicinal Chemistry
The primary role of enaminones like E-3-(METHYL PHENYL AMINO)-2-PROPENAL in drug

development is as a key building block. The inherent reactivity of the enaminone scaffold

allows for its elaboration into more complex molecular architectures with potential therapeutic

value.

Caption: Synthetic pathway of bioactive compounds from enaminones.

Logical Workflow for Drug Discovery
The process of leveraging a compound like E-3-(METHYL PHENYL AMINO)-2-PROPENAL in

a drug discovery program would typically follow a structured workflow.

Caption: Drug discovery workflow utilizing enaminone scaffolds.

Conclusion
E-3-(METHYL PHENYL AMINO)-2-PROPENAL is a compound with established

physicochemical properties and a clear synthetic route. While its direct biological activity is not

extensively documented, its identity as an enaminone makes it a valuable tool for medicinal

chemists. The versatility of the enaminone scaffold in the synthesis of diverse heterocyclic

structures underscores its potential for the development of novel therapeutic agents targeting a

range of diseases. This guide provides a foundational resource for researchers looking to

explore the synthetic utility and potential applications of this and related compounds in drug

discovery and development.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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